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Compound of Interest

Compound Name: CFL-120

Cat. No.: B101681 Get Quote

Cofilin 1 is a key regulator of actin dynamics and is implicated in the migration, invasion, and

metastasis of cancer cells.[1][2][3][4] Its overexpression has been linked to poor prognosis in

various cancers, including non-small-cell lung cancer, pancreatic cancer, colorectal cancer, and

prostate cancer.[3][4][5][6]

Mechanism of Action
CFL1 promotes the disassembly of actin filaments, leading to an increased turnover of the actin

cytoskeleton. This process is crucial for the formation of cellular protrusions like lamellipodia

and invadopodia, which are essential for cell motility and invasion.[1][2] The activity of CFL1 is

regulated by phosphorylation; phosphorylation at Serine 3 inactivates CFL1, while

dephosphorylation activates it.[7] The Rho-ROCK-LIMK signaling pathway is a key upstream

regulator of CFL1 phosphorylation.[2][8] In some cancers, CFL1 has also been shown to

influence the cell cycle and apoptosis.[5][7]

Quantitative Data: CFL1 Expression in Cancer
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Cancer Type Observation Significance Reference

Non-Small-Cell Lung

Cancer

High CFL1 expression

correlated with lower

overall survival.

P < 0.0001 [6]

Pancreatic Cancer

Significantly higher

CFL1 mRNA in tumor

tissue vs. healthy

tissue.

P = 0.0005 [5]

Colorectal Cancer

Significantly higher

CFL1 expression in

cancerous tissue vs.

non-cancerous tissue.

P < 0.05 [3]

Prostate Cancer

CFL1 expression

associated with a

more aggressive

phenotype.

- [4]
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CFL1 signaling pathway in cell motility.
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Experimental Protocols
Western Blotting for CFL1 and Phospho-CFL1

Cell Lysis: Treat cells as required, then lyse in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by

electrophoresis.

Transfer: Transfer separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against CFL1

and phospho-CFL1 (Ser3) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize protein bands using an ECL detection reagent and an imaging system.

Part 2: TAS-120 (Futibatinib) in Oncogenesis
Futibatinib (TAS-120) is a potent and irreversible inhibitor of Fibroblast Growth Factor

Receptors (FGFR) 1, 2, 3, and 4.[9][10][11] It is being investigated for the treatment of various

solid tumors with FGFR genetic aberrations, particularly cholangiocarcinoma.[12][13][14]

Mechanism of Action
Futibatinib covalently binds to a conserved cysteine residue in the ATP-binding pocket of the

FGFR kinase domain, leading to irreversible inhibition of FGFR signaling.[12][15] This blocks

downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for

tumor cell proliferation, survival, and angiogenesis.[12][15][16]
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Quantitative Data: In Vitro Efficacy of Futibatinib
Target IC50 (nM) Reference

FGFR1 1.8 [9][10]

FGFR2 1.4 [9][10]

FGFR3 1.6 [9][10]

FGFR4 3.7 [9][10]
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Futibatinib's inhibition of FGFR signaling.

Experimental Protocols
Cell Viability Assay (MTT Assay)

Cell Seeding: Plate cancer cells with known FGFR aberrations in 96-well plates and allow

them to adhere overnight.
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Drug Treatment: Treat cells with a serial dilution of Futibatinib or DMSO (vehicle control) for

72 hours.

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the IC50 value by plotting cell viability against drug concentration.

Part 3: BKM120 (Buparlisib) in Oncogenesis
Buparlisib (BKM120) is an orally bioavailable pan-class I PI3K inhibitor that targets all four

isoforms (p110α, p110β, p110δ, and p110γ).[17][18][19][20] It has been investigated in a wide

range of solid tumors and hematological malignancies, often in cancers with a dysregulated

PI3K/AKT/mTOR pathway.[17][21]

Mechanism of Action
Buparlisib competitively binds to the ATP-binding pocket of PI3K, inhibiting its kinase activity.

[18][22] This prevents the phosphorylation of PIP2 to PIP3, thereby blocking the activation of

the downstream effector AKT and the subsequent mTOR signaling cascade.[20][23] This leads

to the inhibition of cell growth, proliferation, and survival.[21][22]

Quantitative Data: In Vitro Efficacy of Buparlisib
Target IC50 (nM) Reference

p110α 52 [19]

p110β 166 [19]

p110δ 116 [19]

p110γ 262 [19]
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Cell Line (Cancer Type) IC50 (µM) Reference

Pediatric Sarcomas (Median) 1.1 [24]

PCNSL Patient-Derived Cell

Line
< 0.5 [25]
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Buparlisib's inhibition of the PI3K/AKT/mTOR pathway.
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Experimental Protocols
Western Blotting for Phospho-AKT (Ser473)

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with varying concentrations of

Buparlisib for a specified time. Lyse the cells in RIPA buffer with protease and phosphatase

inhibitors.

Protein Quantification: Use a BCA assay to determine protein concentration.

SDS-PAGE and Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF

membrane.

Immunoblotting:

Block the membrane with 5% BSA in TBST for 1 hour.

Incubate with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Visualize bands using an ECL substrate.

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AKT to

ensure equal protein loading.

Data Analysis: Quantify band intensities to determine the relative level of AKT

phosphorylation.[17]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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